3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the thiophene ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling reactions: The pyrazole and thiophene rings can be coupled to a benzoyl piperidine through various cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-2-yl)benzoyl]piperidine
- 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(furan-3-yl)benzoyl]piperidine
Uniqueness
The unique combination of the pyrazole, thiophene, and piperidine rings in 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine may confer distinct biological activities or chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-22-12-19(11-21-22)17-3-2-9-23(13-17)20(24)16-6-4-15(5-7-16)18-8-10-25-14-18/h4-8,10-12,14,17H,2-3,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOTWGSPDWVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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